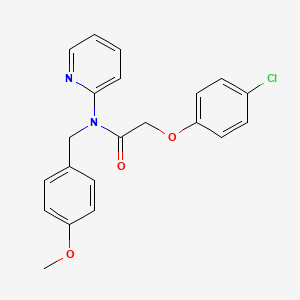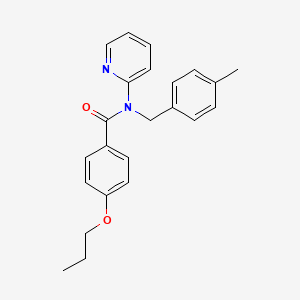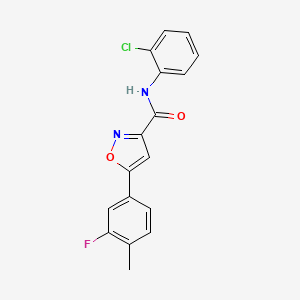![molecular formula C21H23N3O4S B11343961 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11343961.png)
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Thioether formation: The oxadiazole intermediate is then reacted with 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
医薬品化学: それは、抗菌、抗炎症、または抗癌などの潜在的な生物活性のために、新薬の開発のためのリード化合物として役立つ可能性があります。
材料科学: この化合物のユニークな構造的特徴は、特定の電子または光学的特性を持つ新素材の開発における使用を候補としています。
生物学的研究: これは、さまざまな生化学的経路や分子標的を研究するためのツール化合物として使用できます。
作用機序
2-{[5-(3,4-ジメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-[4-(プロパン-2-イル)フェニル]アセトアミドの正確な作用機序は、完全に解明されていません。酵素や受容体などの特定の分子標的に作用すると考えられており、生物学的経路の調節につながります。オキサジアゾール環とスルファニル基は、これらの相互作用に関与する主要な官能基である可能性があります。
類似の化合物:
- 2-{[5-(3,4-ジメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-フェニルアセトアミド
- 2-{[5-(3,4-ジメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-[4-(メチル)フェニル]アセトアミド
比較:
構造の違い: フェニル環上の異なる置換基(例えば、イソプロピル対メチル)の存在は、化合物の物理化学的特性の差異につながる可能性があります。
生物活性: これらの構造上の違いは、化合物の生物活性にも影響を与える可能性があり、効力、選択性、薬物動態的特性の差異につながる可能性があります。
独自性: 2-{[5-(3,4-ジメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-[4-(プロパン-2-イル)フェニル]アセトアミドにおけるオキサジアゾール環、スルファニル基、およびイソプロピル置換フェニル環の特定の組み合わせは、密接に関連する化合物では観察されない独自の特性を付与する可能性があります。
類似化合物との比較
- **2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide
- **2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(methyl)phenyl]acetamide
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring (e.g., isopropyl vs. methyl) can lead to variations in the compound’s physical and chemical properties.
Biological Activity: These structural differences can also affect the compound’s biological activity, potentially leading to variations in potency, selectivity, and pharmacokinetic properties.
Uniqueness: The specific combination of the oxadiazole ring, sulfanyl group, and isopropyl-substituted phenyl ring in 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide may confer unique properties that are not observed in closely related compounds.
特性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O4S/c1-13(2)14-5-8-16(9-6-14)22-19(25)12-29-21-24-23-20(28-21)15-7-10-17(26-3)18(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,25) |
InChIキー |
RWBYIRMEBBBUDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11343885.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11343887.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11343893.png)
![N-tert-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11343909.png)

![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11343923.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11343932.png)
![4-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11343939.png)
![3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11343941.png)

![1-(benzylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11343945.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343947.png)

![2-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11343950.png)
